[(2E,7E)-tetradeca-2,7-dienyl] 4-amino-3-hydroxybenzoate
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Overview
Description
[(2E,7E)-tetradeca-2,7-dienyl] 4-amino-3-hydroxybenzoate is a natural product found in Ruegeria with data available.
Scientific Research Applications
Antioxidant Properties
[(2E,7E)-tetradeca-2,7-dienyl] 4-amino-3-hydroxybenzoate has been explored for its antioxidant properties. For instance, compounds synthesized from similar chemical structures, like 5-amino-1,3,4-oxadiazole derivatives containing 2,6-dimethoxyphenol, have demonstrated significant free-radical scavenging ability in assays such as DPPH and ferric reducing antioxidant power (FRAP) (Ali, 2015).
Applications in Drug Synthesis
The compound has relevance in the synthesis of drugs, particularly as an intermediate. For example, N-[2-(5-hydroxy-4,6-tetrahydropyrimidine)]-3-amino-5-hydroxybenzoic acid is a key intermediate in the synthesis of αvβ3 integrin antagonists, as detailed in process development and pilot runs (Clark et al., 2004).
Role in Antibiotic Biosynthesis
This chemical also plays a role in antibiotic biosynthesis. It has been identified as a direct precursor of the seven-carbon amino starter-unit for the biosynthesis of ansamycins in Nocardia mediterranei (Ghisalba & Nüesch, 1981).
Biological Functions
Research has explored the biological functions of compounds synthesized from this chemical. For example, octadeca-9,12-dienyl-3,4,5-hydroxybenzoate, synthesized from similar compounds, has shown synergistic effects on cancer cell proliferation inhibition (Jang et al., 2009).
Use in Enzyme Research
The compound is also significant in enzyme research, where its derivatives have been used in studies related to enzyme activities and metabolic pathways. For example, the enzymatic activity of 2-amino-5-carboxymuconic 6-semialdehyde deaminase, which attacks a similar compound, has been identified and characterized in bacterial strains (Orii et al., 2004).
Properties
Molecular Formula |
C21H31NO3 |
---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
[(2E,7E)-tetradeca-2,7-dienyl] 4-amino-3-hydroxybenzoate |
InChI |
InChI=1S/C21H31NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25-21(24)18-14-15-19(22)20(23)17-18/h7-8,12-15,17,23H,2-6,9-11,16,22H2,1H3/b8-7+,13-12+ |
InChI Key |
WLYHWIFEWQXUPV-GEJAPMDVSA-N |
Isomeric SMILES |
CCCCCC/C=C/CCC/C=C/COC(=O)C1=CC(=C(C=C1)N)O |
Canonical SMILES |
CCCCCCC=CCCCC=CCOC(=O)C1=CC(=C(C=C1)N)O |
Synonyms |
B 5354b B-5354 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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